3-Hydroxy-2,5-dimethylhexanoic acid
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Overview
Description
3-Hydroxy-2,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3 It is characterized by the presence of a hydroxyl group and a carboxylic acid group on a hexane backbone, with two methyl groups attached at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,5-dimethylhexanoic acid typically involves the hydroxylation of 2,5-dimethylhexanoic acid. One common method includes the use of oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts such as palladium or platinum. These catalysts facilitate the hydroxylation reaction under milder conditions, improving yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation, sodium hydroxide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 3-oxo-2,5-dimethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,5-dimethylhexanol.
Substitution: Formation of 3-chloro-2,5-dimethylhexanoic acid.
Scientific Research Applications
3-Hydroxy-2,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical processes, making the compound valuable for research and therapeutic applications.
Comparison with Similar Compounds
- 2-Hydroxy-2,5-dimethylhexanoic acid
- 3-Hydroxy-2,2-dimethylhexanoic acid
- 3-Hydroxy-3,5-dimethylhexanoic acid
Comparison: 3-Hydroxy-2,5-dimethylhexanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to 2-hydroxy-2,5-dimethylhexanoic acid, it has different steric and electronic properties, leading to distinct reaction pathways and applications. Similarly, the presence of the hydroxyl group at the third position differentiates it from 3-hydroxy-3,5-dimethylhexanoic acid, affecting its interaction with molecular targets.
Properties
IUPAC Name |
3-hydroxy-2,5-dimethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUDLCCHUMCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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